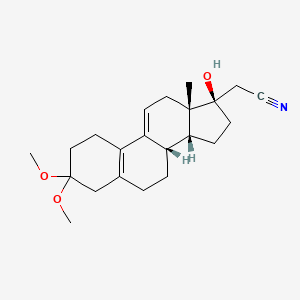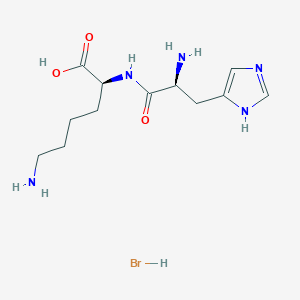
H-His-Lys-OH.HBr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-His-Lys-OH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-His-Lys-OH.HBr typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino group of the histidine is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected histidine is then coupled to the resin.
Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.
Coupling of Lysine: The protected lysine is then coupled to the deprotected histidine.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production also emphasizes cost-effectiveness and efficiency, often utilizing automated peptide synthesizers and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
H-His-Lys-OH.HBr can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: Reduction reactions can occur at the histidine or lysine residues.
Substitution: The amino groups in histidine and lysine can participate in substitution reactions with suitable electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of histidyl radicals, while substitution reactions can yield various alkylated or acylated derivatives .
Scientific Research Applications
H-His-Lys-OH.HBr has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound is utilized in studies of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: this compound has potential therapeutic applications, including its use in wound healing and as an antioxidant.
Mechanism of Action
The mechanism of action of H-His-Lys-OH.HBr involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The histidine residue can scavenge free radicals, protecting cells from oxidative damage.
Wound Healing: The lysine residue promotes collagen synthesis and tissue repair.
Anti-Aging: The compound can modulate signaling pathways involved in skin aging, such as the activation of collagen production and inhibition of matrix metalloproteinases
Comparison with Similar Compounds
Similar Compounds
H-Gly-His-Lys-OH: A tripeptide with similar antioxidant and wound healing properties.
H-Ala-His-Lys-OH: Another dipeptide with comparable biological activities.
Uniqueness
H-His-Lys-OH.HBr is unique due to its specific combination of histidine and lysine, which provides a balance of antioxidant and tissue repair properties. This makes it particularly valuable in applications such as wound healing and anti-aging skincare products .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3.BrH/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8;/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20);1H/t9-,10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMPABBFCFUXFV-IYPAPVHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
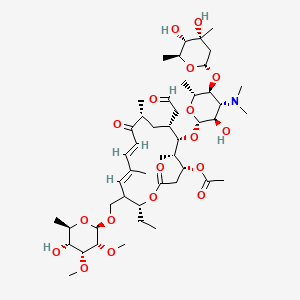

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
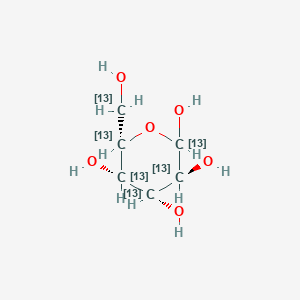
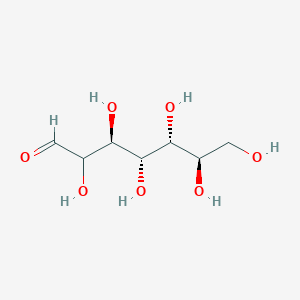
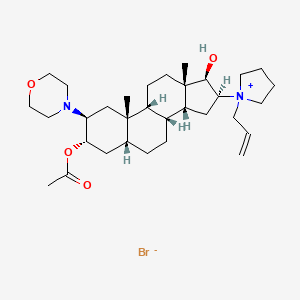
![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1146337.png)

